4-(4-Benzyloxyphenoxy)-1-nitrobenzene
Description
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-nitro-4-(4-phenylmethoxyphenoxy)benzene |
InChI |
InChI=1S/C19H15NO4/c21-20(22)16-6-8-18(9-7-16)24-19-12-10-17(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
PPJDYJKQSQKYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Monoamine Oxidase B
One of the notable applications of 4-(4-Benzyloxyphenoxy)-1-nitrobenzene derivatives, particularly 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole, is its role as a selective inhibitor of monoamine oxidase B (MAO-B). This enzyme is a well-established therapeutic target for Parkinson's disease. Studies have shown that this compound can significantly reduce MAO-B activity in rodent models, leading to improvements in motor function and reductions in neuronal loss associated with Parkinson's disease. The compound demonstrated an IC50 value of 0.016 µM for MAO-B, indicating potent inhibitory activity .
2. Antioxidant Properties
Research has indicated that derivatives of this compound exhibit antioxidant properties. In a study focused on synthesizing various compounds, several derivatives were screened for their ability to scavenge free radicals and inhibit cholinesterase enzymes. Some compounds showed antioxidant values comparable to established antioxidants like ascorbic acid and trolox, suggesting potential applications in neuroprotection and age-related disorders .
Materials Science Applications
1. Liquid Crystal Applications
The compound has also been explored in the field of materials science, particularly in the development of liquid crystal displays (LCDs). A novel liquid crystal compound synthesized from 4-benzyloxyphenyl derivatives was characterized using inverse gas chromatography (IGC) to analyze its thermodynamic properties. This study provided insights into the selectivity and interaction parameters of the liquid crystal material, which is essential for optimizing LCD performance .
Data Summary
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining the effects of 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole on rodent models treated with MPTP (a neurotoxin), significant improvements were observed in behavioral tests and dopamine levels compared to control groups. The administration of this compound resulted in up to 90% reduction in MAO-B activity, highlighting its potential as a therapeutic agent against neurodegenerative diseases .
Case Study 2: Liquid Crystal Characterization
A systematic investigation into the thermodynamic characteristics of a novel liquid crystal compound based on 4-benzyloxyphenyl was conducted using IGC. The study revealed critical insights into the interaction parameters that govern the performance of liquid crystals at various temperatures, paving the way for advancements in display technologies .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Properties
Table 1: Key Structural Features of 4-(4-Benzyloxyphenoxy)-1-nitrobenzene and Analogues
Key Observations :
- The benzyloxy group in this compound contributes to steric bulk and π–π stacking, as evidenced by its smaller pore size (13.8–26.1 Å unit cell) in crystalline sponges compared to cyclohexane or guaiazulene derivatives .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density on the aromatic ring, increasing reactivity toward nucleophilic substitution. In contrast, electron-donating groups (e.g., -OCH₂C₆H₅) stabilize the ring but reduce electrophilic reactivity .
Key Observations :
- Microwave-assisted synthesis improves reaction efficiency for nitrobenzene derivatives with amino substituents .
- Solvent choice (e.g., DMF) critically affects crystallinity and purity, as disordered solvents complicate refinement in X-ray diffraction studies .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction between 4-benzyloxyphenol and 1-fluoro-4-nitrobenzene in dimethyl sulfoxide (DMSO) with potassium carbonate as a base represents the most robust method. The reaction proceeds via deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which attacks the electron-deficient carbon adjacent to the fluorine atom in 1-fluoro-4-nitrobenzene. Heating at 80°C for 6–8 hours ensures complete conversion.
Optimization Parameters :
-
Solvent : DMSO outperforms dimethylformamide (DMF), yielding 75% vs. 60%.
-
Stoichiometry : A 1.2:1 molar ratio of 1-fluoro-4-nitrobenzene to 4-benzyloxyphenol maximizes yield (80%).
-
Temperature : Reactions below 50°C result in incomplete substitution, while temperatures exceeding 100°C promote decomposition.
Stepwise Synthesis of this compound
Preparation of 4-Benzyloxyphenol
4-Benzyloxyphenol is synthesized via benzylation of hydroquinone (1,4-dihydroxybenzene) using benzyl bromide in acetone with potassium carbonate as a base. Selective protection of one hydroxyl group is achieved under reflux for 12 hours, yielding 85–90% of the intermediate.
Reaction Scheme :
Synthesis of 1-Fluoro-4-nitrobenzene
1-Fluoro-4-nitrobenzene is prepared via diazotization of 4-nitroaniline followed by a Schiemann reaction. Treatment with sodium nitrite and hydrofluoric acid at 0°C yields the fluorinated product, which is purified via fractional distillation.
Critical Considerations :
Coupling Reaction and Workup
Combining 4-benzyloxyphenol (1.0 equiv) and 1-fluoro-4-nitrobenzene (1.2 equiv) in DMSO with potassium carbonate (2.5 equiv) at 80°C for 8 hours affords the target compound. Post-reaction workup involves dilution with ice water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).
Characterization and Analytical Data
Spectroscopic Analysis
-
1H NMR (DMSO-d6, 400 MHz) : δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, benzyl-H), 6.95 (d, J = 8.8 Hz, 2H, phenoxy-H), 6.85 (d, J = 8.8 Hz, 2H, phenoxy-H), 5.10 (s, 2H, OCH2Ph).
-
13C NMR (DMSO-d6, 100 MHz) : δ 162.1 (C=O), 153.2 (Ar-C), 137.5 (Ar-C), 128.9–127.1 (benzyl-C), 116.4–114.8 (Ar-C).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 125–127°C, with decomposition onset at 210°C, indicating suitability for standard handling protocols.
Alternative Synthetic Routes
Ullmann Coupling
Employing copper(I) iodide as a catalyst to couple 4-benzyloxyphenol with 4-iodonitrobenzene at 120°C yields only 50% product. Side reactions, including homocoupling of aryl halides, limit efficiency.
Mitsunobu Reaction
Attempts to utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine for coupling 4-nitrophenol and 4-benzyloxyphenol result in ≤30% yield, attributed to poor nucleophilicity of the phenolic oxygen.
Challenges and Mitigation Strategies
Benzyl Group Stability
The benzyl ether moiety is susceptible to hydrogenolysis under catalytic hydrogenation conditions. Alternative purification methods, such as column chromatography, are recommended.
Regioselectivity in Nitration
Direct nitration of 4-(4-benzyloxyphenoxy)benzene risks over-nitration and benzyl group oxidation. Pre-functionalization with nitro groups prior to coupling avoids these issues.
Comparative Evaluation of Methods
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| SNAr | 80% | DMSO, 80°C, 8 hrs | High |
| Ullmann Coupling | 50% | CuI, 120°C, 24 hrs | Moderate |
| Mitsunobu | 30% | DEAD, PPh3, RT, 12 hrs | Low |
Q & A
Q. How can researchers optimize the synthesis of 4-(4-Benzyloxyphenoxy)-1-nitrobenzene to improve yield and purity?
- Methodological Answer : The synthesis typically involves benzyl ether protection of phenolic hydroxyl groups followed by nitroaromatic substitution. Key steps include:
- Benzyl Ether Protection : Use benzyl chloride or bromide under alkaline conditions (e.g., K₂CO₃) to protect the hydroxyl group, ensuring anhydrous conditions to avoid hydrolysis .
- Nitro Group Introduction : Employ nitration agents like nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to minimize side reactions such as over-nitration or ring sulfonation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods with local exhaust systems to prevent inhalation of nitroaromatic vapors, which are potential carcinogens .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, add face shields and respiratory masks (NIOSH-approved N95) .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste. Avoid water to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) reveals distinct peaks: δ 8.2–8.4 ppm (aromatic protons ortho to nitro group), δ 5.1 ppm (benzyloxy CH₂), and δ 7.3–7.5 ppm (substituted benzene rings) .
- Mass Spectrometry : ESI-MS (positive mode) shows molecular ion [M+H]⁺ at m/z 348.1, with fragmentation peaks at m/z 197 (loss of benzyloxy group) .
- Elemental Analysis : Confirm C, H, N composition (theoretical: C 69.57%, H 4.35%, N 4.06%) .
Advanced Research Questions
Q. What are the mechanistic insights into the electron-withdrawing effects of the nitro group in this compound during substitution reactions?
- Methodological Answer : The nitro group directs electrophilic substitution to the meta position via resonance and inductive effects. Computational studies (DFT, B3LYP/6-31G*) show:
- Charge Distribution : The nitro group reduces electron density at the para position (Mulliken charge: +0.15 e) .
- Reactivity : Halogenation (e.g., bromination) at the meta position proceeds with >70% regioselectivity under FeBr₃ catalysis .
- Kinetic Control : Lower temperatures (≤20°C) favor mono-substitution, while higher temperatures promote di-substitution by destabilizing intermediates .
Q. How can researchers address contradictions in reported stability data for this compound under varying pH and light conditions?
- Methodological Answer : Stability discrepancies arise from differences in solvent systems and light exposure protocols:
- pH-Dependent Degradation : In aqueous buffers (pH 7–9), hydrolysis of the benzyloxy group occurs within 48 hours (t₁/₂ = 18 hours at pH 9). Use non-polar solvents (toluene) to stabilize .
- Photodegradation : UV-Vis studies (λmax = 310 nm) show 30% decomposition under UV light (365 nm, 24 hours). Add antioxidants (BHT, 0.1% w/w) or store in amber vials to mitigate .
- Validation : Cross-validate stability using LC-MS and accelerated aging studies (40°C/75% RH for 1 month) .
Q. What advanced applications does this compound have in materials science, particularly in organic electronics?
- Methodological Answer : The nitro and benzyloxy groups enable unique electronic properties:
- Nonlinear Optics (NLO) : Hyperpolarizability (β) values of 25 × 10⁻³⁰ esu (measured via EFISH) suggest potential in NLO devices .
- Organic Semiconductors : Blend with polythiophene derivatives to enhance hole mobility (up to 0.15 cm²/V·s) in thin-film transistors .
- Photovoltaic Research : Use as an electron acceptor in bulk heterojunction solar cells (PCE ~3.2% with P3HT donor) .
Q. How does steric hindrance from the benzyloxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bulky benzyloxy group sterically blocks ortho positions, directing coupling reactions (e.g., Suzuki-Miyaura) to the para position:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
